molecular formula C10H9F9O4S B8474802 3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propyl prop-2-enoate CAS No. 866396-85-2

3-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)propyl prop-2-enoate

Cat. No. B8474802
M. Wt: 396.23 g/mol
InChI Key: HMYTUCRVQAXJFI-UHFFFAOYSA-N
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Patent
US07651993B2

Procedure details

A solution of 3-(perfluorobutylsulfonyl)propanol (54.4 g, 159 mmol), triethylamine (33 ml, 238 mmol), 4-t-butylcatechol (0.14 g) and dichloromethane (520 ml) was cooled to 0° C. in a state of being equipped with a calcium chloride, and then acryloyl chloride (15.5 ml, 191 mmol) was slowly added dropwise over 40 minutes. After stirring at room temperature for one hour and washing the mixture with 15% citric acid (600 ml) water and saturated saline, the mixture was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure to obtain a crude acrylate ester. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1) and the transparent liquid was vacuum-dried after concentration to obtain 60.0 g of 3-(perfluorobutylsulfonyl)propyl acrylate. Yield was 95.3%.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([S:13]([CH2:16][CH2:17][CH2:18][OH:19])(=[O:15])=[O:14])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-].[C:31](Cl)(=[O:34])[CH:32]=[CH2:33]>C(C1C=C(O)C(=CC=1)O)(C)(C)C.ClCCl>[C:31]([O:19][CH2:18][CH2:17][CH2:16][S:13]([C:2]([F:1])([F:20])[C:3]([F:11])([F:12])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6])(=[O:15])=[O:14])(=[O:34])[CH:32]=[CH2:33] |f:2.3.4|

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)CCCO)F
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.14 g
Type
catalyst
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
520 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing the mixture with 15% citric acid (600 ml) water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude acrylate ester
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1)
CUSTOM
Type
CUSTOM
Details
the transparent liquid was vacuum-dried
CONCENTRATION
Type
CONCENTRATION
Details
after concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)(=O)OCCCS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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